molecular formula C31H52O2 B011595 (24R)-20,24-Epoxy-24-methyl-5alpha-dammaran-3-one CAS No. 19891-87-3

(24R)-20,24-Epoxy-24-methyl-5alpha-dammaran-3-one

Cat. No.: B011595
CAS No.: 19891-87-3
M. Wt: 456.7 g/mol
InChI Key: LHPJBVHIHBSBRD-JQYZYYRZSA-N
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Description

Alnincanone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alnincanone typically involves a series of chemical reactions that require precise conditions. One common method involves the reaction of specific aldehydes with ketones under controlled temperatures and pressures. The reaction conditions often include the use of catalysts to facilitate the process and ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of Alnincanone is scaled up using advanced techniques such as continuous flow reactors. These methods allow for the efficient and consistent production of large quantities of Alnincanone, meeting the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

Alnincanone undergoes several types of chemical reactions, including:

    Oxidation: Alnincanone can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions involving Alnincanone typically yield alcohols or other reduced forms.

    Substitution: Alnincanone can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Alnincanone may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Alnincanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Alnincanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which Alnincanone is used.

Comparison with Similar Compounds

Alnincanone is often compared with similar compounds to highlight its unique properties. Some similar compounds include:

    Benzoin: Similar in structure but differs in reactivity and applications.

    Acetophenone: Shares some chemical properties but has different industrial uses.

    Benzaldehyde: Used in similar synthetic routes but has distinct chemical behavior.

Alnincanone stands out due to its stability and versatility, making it a preferred choice for various applications in research and industry.

Properties

CAS No.

19891-87-3

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H52O2/c1-20(2)30(8)18-19-31(9,33-30)22-12-16-28(6)21(22)10-11-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24H,10-19H2,1-9H3/t21-,22+,23+,24-,27+,28-,29-,30-,31+/m1/s1

InChI Key

LHPJBVHIHBSBRD-JQYZYYRZSA-N

Isomeric SMILES

CC(C)[C@]1(CC[C@@](O1)(C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C

SMILES

CC(C)C1(CCC(O1)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C

Canonical SMILES

CC(C)C1(CCC(O1)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(24R)-20,24-Epoxy-24-methyl-5alpha-dammaran-3-one
Reactant of Route 2
(24R)-20,24-Epoxy-24-methyl-5alpha-dammaran-3-one
Reactant of Route 3
(24R)-20,24-Epoxy-24-methyl-5alpha-dammaran-3-one
Reactant of Route 4
(24R)-20,24-Epoxy-24-methyl-5alpha-dammaran-3-one
Reactant of Route 5
(24R)-20,24-Epoxy-24-methyl-5alpha-dammaran-3-one
Reactant of Route 6
(24R)-20,24-Epoxy-24-methyl-5alpha-dammaran-3-one

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